Des(N-methoxycarbonyl)-L-valine) Velpatasvir
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Overview
Description
Des(N-methoxycarbonyl)-L-valine Velpatasvir is a derivative of Velpatasvir, a potent inhibitor of the nonstructural protein 5A (NS5A) used in the treatment of hepatitis C virus (HCV) infection. This compound is characterized by its molecular formula C47H52N8O6 and a molecular weight of 824.98 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des(N-methoxycarbonyl)-L-valine Velpatasvir involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The detailed synthetic route is proprietary and often involves the use of specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of Des(N-methoxycarbonyl)-L-valine Velpatasvir typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
Des(N-methoxycarbonyl)-L-valine Velpatasvir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, such as temperature, pressure, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Des(N-methoxycarbonyl)-L-valine Velpatasvir has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in the treatment of viral infections, particularly hepatitis C.
Industry: Utilized in the development of pharmaceutical formulations and as a quality control standard in the production of antiviral drugs
Mechanism of Action
Des(N-methoxycarbonyl)-L-valine Velpatasvir exerts its effects by inhibiting the NS5A protein, which is essential for the replication of the hepatitis C virus. The compound binds to the NS5A protein, disrupting its function and preventing the virus from replicating. This inhibition occurs through the interaction with specific molecular targets and pathways involved in viral replication .
Comparison with Similar Compounds
Similar Compounds
Velpatasvir: The parent compound, also an NS5A inhibitor used in the treatment of hepatitis C.
Ledipasvir: Another NS5A inhibitor with a similar mechanism of action but different chemical structure.
Daclatasvir: A structurally distinct NS5A inhibitor used in combination with other antiviral agents for the treatment of hepatitis C
Uniqueness
Des(N-methoxycarbonyl)-L-valine Velpatasvir is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NS5A inhibitors. These modifications can affect its binding affinity, stability, and overall efficacy in inhibiting the hepatitis C virus .
Properties
Molecular Formula |
C42H43N7O5 |
---|---|
Molecular Weight |
725.8 g/mol |
IUPAC Name |
methyl N-[(1R)-2-[(2S,4S)-4-(methoxymethyl)-2-[5-[6-[(2S,5S)-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C42H43N7O5/c1-23-9-13-33(44-23)39-45-32-14-11-26-17-31-29-12-10-27(16-28(29)22-54-36(31)18-30(26)38(32)47-39)34-19-43-40(46-34)35-15-24(21-52-2)20-49(35)41(50)37(48-42(51)53-3)25-7-5-4-6-8-25/h4-8,10-12,14,16-19,23-24,33,35,37,44H,9,13,15,20-22H2,1-3H3,(H,43,46)(H,45,47)(H,48,51)/t23-,24-,33-,35-,37+/m0/s1 |
InChI Key |
NIVSGLSLBUSFEA-WWPYVBJNSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](N1)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)COC |
Canonical SMILES |
CC1CCC(N1)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC |
Origin of Product |
United States |
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